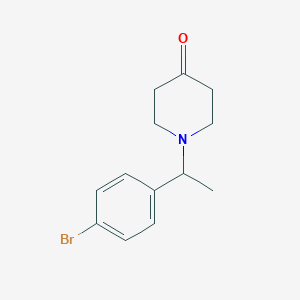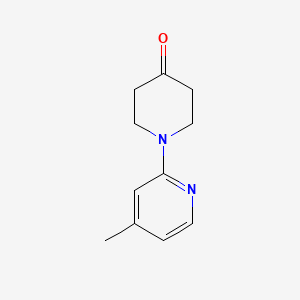
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine
Vue d'ensemble
Description
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine , also known by its chemical name Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate , is a compound with the molecular formula C₁₅H₂₁NO₈ . It falls within the category of intermediates, impurities, metabolites, and pharmaceutical standards. The compound’s appearance is not specified, but its molecular weight is approximately 343.33 g/mol .
Applications De Recherche Scientifique
Synthesis and Optimization
- A study focused on the synthesis of a key quinazoline intermediate, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, which has notable antitumor activity. This process involved etherification, nitration, reduction, and cyclization from ethyl 3,4-dihydroxybenzoate. The improved process is noted for its high yield, simplicity, environmental friendliness, and suitability for scale production (Sun Zhi-zhong, 2011).
Application in Erlotinib Hydrochloride Synthesis
- Research has been conducted on the optimized synthesis and purification of erlotinib hydrochloride, where 6,7-bis(2-methoxyethoxy)quinazoline-4-amine plays a crucial role. The study involved nucleophilic substitution reactions and recrystallization techniques to achieve high purity of erlotinib hydrochloride (Geng Zhang & Linlin Zha, 2013).
Insecticidal Efficacy
- Novel bis quinazolin-4(3H)-one derivatives, synthesized using 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, were evaluated for their insecticidal efficacy. The structural features of these compounds were confirmed through spectral analysis (Manal M. El-Shahawi et al., 2016).
Characterization and Degradation Studies
- A study on erlotinib hydrochloride, involving 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, characterized its degradation products under various stress conditions recommended by International Conference on Harmonization. This study provides valuable information on the stability and degradation pathways of the drug (A. Mahajan et al., 2015).
Anticancer Activity
- Compounds synthesized from 6,7-bis(2-methoxyethoxy)quinazolin-4-amine were evaluated for their antitumor activity, showcasing the potential of these derivatives in cancer therapy (Ouyang Gui-ping, 2012).
Improved Synthesis Techniques
- Microwave-assisted synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one was studied to improve the synthesis process and yield. This method is significant for the efficient production of quinazolinone derivatives (J. Man et al., 2020).
Propriétés
IUPAC Name |
N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGOGGMGARYNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)



![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)







![2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one](/img/structure/B3079029.png)

